molecular formula C13H18N2O B027284 alpha-Phenylpiperidine-2-acetamide CAS No. 19395-39-2

alpha-Phenylpiperidine-2-acetamide

Cat. No. B027284
CAS RN: 19395-39-2
M. Wt: 218.29 g/mol
InChI Key: LJLMNWPXAYKPGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related alpha-Phenylpiperidine compounds involves various chemical reactions, starting materials, and conditions tailored to achieve the desired product. For instance, a synthetic approach for 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide involves the reaction of 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide in the presence of sodium hydroxide, characterized by IR, NMR, and mass spectral analyses (Nayak et al., 2014). Similarly, a series of N-aryl/aralkyl substituted acetamide derivatives bearing a piperidine moiety were synthesized through a reaction involving benzenesulfonyl chloride and 1-aminopiperidine under controlled conditions (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of alpha-Phenylpiperidine derivatives has been elucidated using various spectroscopic techniques. The structural analysis involves determining the arrangement of atoms and the chemical bonds that hold the atoms together. For example, the structural and vibrational investigation of 2-phenyl-N-(pyrazin-2-yl)acetamide was performed using XRD diffraction, FT-IR, and NMR spectroscopies combined with DFT calculations, revealing the optimized molecular structure and vibrational frequencies (Lukose et al., 2015).

Chemical Reactions and Properties

Alpha-Phenylpiperidine-2-acetamide and its derivatives undergo various chemical reactions, demonstrating a range of chemical properties. The synthesis and reactions often involve oxidation, reduction, substitution, and cyclization steps, leading to the formation of new compounds with distinct properties. For instance, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrates the compound's oxidative capabilities in various reactions (Mercadante et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The crystal structure and physical characterization of these compounds provide insights into their stability, solubility, and potential applications. For example, the crystal structure and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide were determined through single-crystal X-ray diffraction, revealing its monoclinic space group and intermolecular hydrogen bonding patterns (Nayak et al., 2014).

Scientific Research Applications

Anti-Arthritic and Anti-Inflammatory Properties

Alpha-Phenylpiperidine-2-acetamide demonstrates promising anti-arthritic and anti-inflammatory effects. A study on adjuvant-induced arthritis in rats showed that its administration significantly retarded body weight reduction and paw edema. It also reduced serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, suggesting its potential in treating arthritis-related inflammation (Jawed et al., 2010).

Anticonvulsant Activity

Research indicates that this compound derivatives exhibit potent anticonvulsant activity. For instance, certain derivatives compared favorably with phenytoin in the maximal electroshock seizure (MES) test in mice, highlighting their potential as effective anticonvulsants (Kohn et al., 1991).

Antimicrobial and Anticholinesterase Activities

Some derivatives of this compound have been synthesized and evaluated for antimicrobial and anticholinesterase activities. Notably, certain compounds demonstrated significant antifungal activity, especially against Candida parapsilosis (Yurttaş et al., 2015).

Interaction with Benzodiazepine Receptors

Imidazopyridine acetamides related to this compound have been studied for their affinity for peripheral benzodiazepine receptors (PBRs). Certain compounds were found to enhance GABA-evoked Cl currents, indicating potential applications in modulating neurotransmitter activity (Denora et al., 2008).

Analgesic and Anti-Inflammatory Properties

This compound derivatives have demonstrated notable analgesic and anti-inflammatory activities. A specific synthesized compound showed significant DPPH radical scavenging activity, indicating its potential as an antioxidant and in pain management (Nayak et al., 2014).

Role in Acetaminophen Degradation

Amorphous Co(OH)2 nanocages, serving as peroxymonosulfate activators, have been utilized for the efficient degradation of acetaminophen, a derivative of this compound. This highlights its role in mitigating pharmaceutical pollution in wastewater treatment (Qi et al., 2020).

Antioxidant Properties

The compound's antioxidant capabilities were evaluated in the context of acetaminophen-induced liver damage, where alpha-lipoic acid demonstrated protective effects against liver toxicity, showcasing the importance of antioxidant interventions in pharmaceutical-induced oxidative stress (Mahmoud et al., 2015).

Safety and Hazards

Alpha-Phenylpiperidine-2-acetamide is an organic compound and care should be taken to avoid prolonged contact with the skin and inhalation of its vapors . During use, it is recommended to wear protective gloves and glasses to ensure operation in a well-ventilated environment .

properties

IUPAC Name

2-phenyl-2-piperidin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLMNWPXAYKPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864887
Record name alpha-Phenylpiperidine-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19395-39-2
Record name α-Phenyl-2-piperidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19395-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Phenyl-2-piperidineacetamide
Source ChemIDplus
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Record name alpha-Phenylpiperidine-2-acetamide
Source EPA DSSTox
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Record name α-phenylpiperidine-2-acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the enantiomeric composition of 2-Phenyl-2-(2-piperidyl)acetamide?

A1: Many pharmaceuticals exhibit chirality, meaning they exist in two non-superimposable mirror image forms called enantiomers. These enantiomers can have different biological activities. Therefore, determining the enantiomeric composition of a chiral drug like 2-Phenyl-2-(2-piperidyl)acetamide is crucial for understanding its pharmacological profile. The research paper explores a routine method for evaluating the enantiomeric purity of primary amides, which is essential for drug development and quality control. []

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